Thiazolo[4,5-b]quinolin-2-amine
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Overview
Description
Thiazolo[4,5-b]quinolin-2-amine is a heterocyclic compound that contains both thiazole and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]quinolin-2-amine typically involves the condensation of quinoline derivatives with thiazole precursors. One common method includes the reaction of quinoline-2-carboxylic acid with thioamides under acidic conditions to form the thiazole ring . Another approach involves the cyclization of 2-aminothiazole with quinoline-2-carbaldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-b]quinolin-2-amines, which can exhibit different biological activities depending on the substituents .
Scientific Research Applications
Thiazolo[4,5-b]quinolin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]quinolin-2-amine involves its interaction with various molecular targets, including DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . It also inhibits specific enzymes, affecting metabolic pathways and exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-c]quinolin-2-amine: Similar structure but different biological activities.
Thiazolo[5,4-b]quinoline: Known for its anticancer properties.
Thiazolo[4,5-f]quinoline: Exhibits antimicrobial activity.
Uniqueness
Thiazolo[4,5-b]quinolin-2-amine is unique due to its specific arrangement of the thiazole and quinoline rings, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C10H7N3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-b]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-9-8(14-10)5-6-3-1-2-4-7(6)12-9/h1-5H,(H2,11,12,13) |
InChI Key |
CSUHMENNNJAASL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)N=C(S3)N |
Origin of Product |
United States |
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